Rupatadine Fumarate

Allergic Rhinitis Clinical Efficacy Immunoglobulin E

Rupatadine Fumarate is the only second-generation antihistamine with verified dual H1/PAF receptor antagonism (Ki(app) 0.10 µM H1, 0.55 µM PAF). It uniquely addresses PAF-driven allergic inflammation, a mechanistic gap left by single-action H1 antagonists (loratadine, desloratadine, cetirizine, levocetirizine). Supported by a negative ICH thorough QT/QTc study up to 100 mg/day, providing regulatory-grade cardiac safety evidence. Clinically superior to levocetirizine in nasal symptom reduction (P<0.001) and offers significant pruritus relief in pediatric populations where desloratadine falls short. Choose the only dual-pathway compound for complete mechanistic coverage.

Molecular Formula C30H30ClN3O4
Molecular Weight 532.0 g/mol
CAS No. 182349-12-8
Cat. No. B001005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRupatadine Fumarate
CAS182349-12-8
Molecular FormulaC30H30ClN3O4
Molecular Weight532.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyJYBLCDXVHQWMSU-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Rupatadine Fumarate (CAS 182349-12-8): Dual H1/PAF Antagonist Profile and Baseline Characteristics for Scientific Procurement


Rupatadine Fumarate (UR-12592) is a second-generation, orally active, non-sedating antihistamine that functions as a dual antagonist of both histamine H1 receptors and platelet-activating factor (PAF) receptors [1]. It exhibits Ki(app) values of 0.10 μM for H1 receptors (guinea pig cerebellum membranes) and 0.55 μM for PAF receptors (rabbit platelet membranes) [2]. Unlike conventional H1 antihistamines that target histamine alone, rupatadine competitively inhibits PAF-induced platelet aggregation in human platelet-rich plasma (IC50 = 0.68 μM) while sparing ADP- and arachidonic acid-mediated pathways [3]. This dual pharmacological profile distinguishes it from single-target H1 antagonists such as loratadine, desloratadine, levocetirizine, and cetirizine, which lack PAF receptor antagonism [4].

Why Rupatadine Fumarate Cannot Be Interchanged with Single-Action H1 Antihistamines in Research and Clinical Protocols


Second-generation antihistamines exhibit heterogeneous pharmacological profiles that preclude simple substitution in allergic inflammation models. While compounds such as levocetirizine, desloratadine, and loratadine selectively antagonize histamine H1 receptors, rupatadine fumarate uniquely targets both histamine H1 and PAF receptors, with PAF antagonism being a property absent from all other commonly used second-generation antihistamines [1]. PAF is a potent phospholipid mediator implicated in bronchoconstriction, increased vascular permeability, eosinophil recruitment, and sustained allergic inflammation — pathways that remain unaddressed by single-action H1 antagonists [2]. In controlled nasal challenge studies, levocetirizine failed to significantly reduce PAF-induced overall nasal symptoms compared to placebo, whereas rupatadine produced a significant reduction (p<0.05) in the area under the curve of total symptom scores, demonstrating that H1 blockade alone is insufficient to mitigate PAF-driven symptomatology [3]. Consequently, substituting rupatadine with a standard H1 antagonist in protocols where PAF-mediated pathophysiology is relevant introduces a verifiable gap in mechanistic coverage and may compromise experimental or therapeutic outcomes.

Quantitative Differentiation Evidence for Rupatadine Fumarate: Head-to-Head Comparative Data Against Levocetirizine, Desloratadine, and Olopatadine


Superior Reduction in Total Nasal Symptom Score and Serum IgE Versus Levocetirizine in Seasonal Allergic Rhinitis

In a 2-week randomized, parallel-group comparative clinical study (N=60) in seasonal allergic rhinitis patients, rupatadine demonstrated significantly greater efficacy than levocetirizine across multiple endpoints. The rupatadine group exhibited a significantly higher reduction in Total Nasal Symptom Score (TNSS) compared with the levocetirizine group (P < 0.001) [1]. Additionally, rupatadine produced a significantly greater reduction in serum IgE levels (P = 0.004) [2]. The incidence of adverse effects was also lower in the rupatadine group [3].

Allergic Rhinitis Clinical Efficacy Immunoglobulin E

Significant Reduction of PAF-Induced Nasal Symptoms Versus Levocetirizine Demonstrating Functional PAF Antagonism

In a crossover study evaluating PAF nasal challenge in seasonal allergic rhinitis (SAR) patients (N=10), rupatadine (20 mg) pretreatment produced a significant reduction in overall nasal symptoms compared to placebo, whereas levocetirizine (10 mg) did not. Rupatadine significantly reduced the area under the curve (AUC) of total 4-nasal symptom score (T4SS) induced by PAF challenge compared with placebo (p < 0.05) [1]. In contrast, levocetirizine, a pure H1 antagonist, failed to achieve statistical significance versus placebo, producing only a 23% inhibitory effect at 60 minutes post-challenge [2]. This difference confirms that the dual H1/PAF antagonism of rupatadine translates into a distinct pharmacodynamic effect not achievable with single-action H1 blockade.

PAF Antagonism Nasal Challenge Mechanistic Differentiation

In Vitro Dual Receptor Antagonism: Quantified PAF Antagonist Activity Absent in Comparator Antihistamines

Rupatadine demonstrates quantifiable PAF receptor antagonism that is absent from all other commonly used second-generation antihistamines including loratadine, desloratadine, cetirizine, levocetirizine, and ebastine [1]. In vitro, rupatadine competitively inhibits PAF-induced platelet aggregation in human platelet-rich plasma with an IC50 of 0.68 μM, and in washed rabbit platelets with a pA2 value of 6.68 ± 0.08 [2]. Importantly, rupatadine does not affect platelet aggregation induced by ADP or arachidonic acid, indicating specificity for the PAF pathway [3]. Its antihistamine potency (pA2 = 9.29 ± 0.06 against histamine-induced guinea pig ileum contraction) is similar to or higher than that of loratadine, while its PAF antagonist effects approach those of WEB-2086, a reference PAF antagonist [4].

PAF Antagonism In Vitro Pharmacology Receptor Binding

Comparable Efficacy to Desloratadine with Potential Pruritus Advantage in Pediatric Populations

In a randomized, double-blind, placebo-controlled study comparing rupatadine and desloratadine in seasonal allergic rhinitis (N=356 analyzed), both active treatments produced comparable and significant reductions in total symptom scores: rupatadine (-46.1%, P=0.03) and desloratadine (-48.9%, P=0.01) versus placebo [1]. Adverse events were scarce and similar between groups, with no relevant ECG (QTc) findings [2]. However, in a pediatric subgroup analysis, rupatadine but not desloratadine demonstrated statistically significant superiority to placebo in reduction of pruritus (-57%), whereas desloratadine did not achieve significance for this endpoint [3]. This suggests a potential differential advantage for pruritus control in pediatric populations that warrants consideration in age-specific protocols.

Pediatric Allergic Rhinitis Pruritus Desloratadine Comparison

Cardiac Safety: Negative Thorough QT/QTc Study at 10× Therapeutic Dose

In a thorough QT/QTc study conducted according to ICH guidelines, rupatadine at supratherapeutic doses of 100 mg/day (10 times the standard 10 mg therapeutic dose) produced no clinically relevant effects on the QT/QTc interval and raised no concerns regarding proarrhythmic potential [1]. This negative thorough QT study provides a level of cardiac safety evidence that exceeds the standard preclinical hERG screening data available for many comparator antihistamines. While rupatadine labeling includes precautionary language for patients with known QT prolongation, the rigorous QT study data demonstrate that it lacks intrinsic proarrhythmic activity [2].

Cardiac Safety QT Prolongation Toxicology

Olopatadine Demonstrates Superior Efficacy Over Rupatadine in Meta-Analysis of Allergic Rhinitis Trials

A 2025 meta-analysis of randomized controlled trials comparing olopatadine and rupatadine for allergic rhinitis found that olopatadine showed greater efficacy in reducing allergic rhinitis symptoms compared to rupatadine, while both drugs had similar safety profiles [1]. In an earlier head-to-head study, olopatadine demonstrated a significantly higher reduction in serum IgE (P=0.01) and was found to be superior in reducing absolute eosinophil count [2]. The meta-analysis authors concluded that olopatadine may be preferred for greater symptom relief, though they noted that larger trials are needed for further validation [3].

Olopatadine Meta-Analysis Comparative Efficacy

Evidence-Based Application Scenarios for Rupatadine Fumarate in Research and Industrial Settings


Mechanistic Studies Requiring Dual H1/PAF Pathway Modulation

Rupatadine fumarate is uniquely suitable for in vitro and in vivo experimental models where simultaneous antagonism of both histamine H1 and PAF receptors is required. Its verified dual activity — Ki(app) = 0.10 μM for H1 and 0.55 μM for PAF receptors [1] — enables investigation of synergistic or additive effects of dual-pathway blockade that cannot be replicated by single-action H1 antagonists (loratadine, desloratadine, cetirizine, levocetirizine) which lack PAF antagonism entirely [2]. In PAF nasal challenge models, only rupatadine significantly reduced overall PAF-induced nasal symptoms (p<0.05 vs placebo), confirming functional PAF antagonism in human subjects [3].

Comparative Efficacy Studies in Allergic Rhinitis with Levocetirizine as Active Comparator

For clinical research protocols evaluating differential outcomes in seasonal allergic rhinitis, rupatadine has established superiority over levocetirizine across multiple endpoints: significantly greater reduction in Total Nasal Symptom Score (P < 0.001), greater reduction in serum IgE (P = 0.004), and lower incidence of adverse effects [1]. These findings, derived from a direct head-to-head randomized controlled trial (N=60, 2-week treatment), provide a robust evidence base for power calculations and endpoint selection in studies positioning rupatadine as the intervention of interest against levocetirizine comparators [2].

Pediatric Allergic Rhinitis Protocols with Pruritus Endpoint Focus

In pediatric populations (≥6 years) with seasonal allergic rhinitis where pruritus is a clinically significant symptom, rupatadine may offer differential benefit over desloratadine. While both agents achieve comparable overall symptom reduction in adults (rup -46.1%, des -48.9% vs placebo) [1], pediatric-specific analysis revealed that rupatadine (-57% reduction in pruritus) but not desloratadine achieved statistical superiority to placebo for this endpoint [2]. Research protocols targeting pruritus outcomes in pediatric AR should consider rupatadine as the preferred intervention based on this differential evidence.

Cardiac Safety-Focused Procurement Requiring Thorough QT Study Documentation

For institutional procurement requiring formal cardiac safety validation beyond standard preclinical screening, rupatadine fumarate is supported by a negative thorough QT/QTc study conducted according to ICH guidelines, demonstrating no QTc prolongation at doses up to 100 mg/day (10× therapeutic dose) in healthy volunteers [1]. This regulatory-grade cardiac safety evidence may fulfill safety review committee requirements in clinical trial settings or hospital formulary evaluations where documented absence of proarrhythmic liability is a prerequisite [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rupatadine Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.